molecular formula C9H10N2O B12833346 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12833346
M. Wt: 162.19 g/mol
InChI Key: KRDJMORAXKXTKY-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic benzimidazole derivative of high interest in organic chemistry and pharmaceutical research. While specific biological data for this exact isomer is limited, the benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities . As a key intermediate, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can functionalize this core structure to develop novel compounds for probing biological pathways or as potential therapeutic agents . Benzimidazole derivatives, in general, have demonstrated significant promise in anticancer research. They are known to exhibit their effects through multiple mechanisms, including the inhibition of topoisomerase enzymes, which interferes with DNA replication and transcription in cancer cells . Some derivatives act as microtubule inhibitors, disrupting cell division, while others can intercalate with DNA, directly disrupting its structure and function . Furthermore, this class of compounds has shown activity against various protein kinases, such as EGFR, which are critical players in cell proliferation and survival signaling cascades . Beyond oncology, benzimidazole-based compounds are extensively investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains, including resistant pathogens like Staphylococcus aureus (MRSA) and Candida albicans . This makes them valuable tools in the ongoing fight against antimicrobial resistance. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-3-5-7-8(6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDJMORAXKXTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,7 Dimethyl 1h Benzo D Imidazol 2 3h One and N Methylated Benzimidazolone Derivatives

Conventional and Modern Synthetic Strategies for Benzimidazolones

The construction of the benzimidazolone framework can be achieved through a variety of synthetic strategies, each with its own set of advantages and substrate scopes. These methods have evolved from classical condensation approaches to more sophisticated metal-catalyzed and metal-free protocols.

The condensation of o-phenylenediamines with a carbonyl source is a fundamental and widely employed method for constructing the benzimidazole (B57391) and benzimidazolone ring system. nih.govnih.gov This approach is valued for its straightforwardness and the ready availability of starting materials. nih.gov

One of the most common methods involves the reaction of an o-phenylenediamine (B120857) with urea (B33335) or its derivatives. For instance, the reaction of benzene-1,2-diamine with urea, when catalyzed by tetrabutylammonium (B224687) bromide (TBAB) in a biphasic TBAB-ethanol system under microwave irradiation, yields 1,3-dihydrobenzimidazol-2-one in high yield. researchgate.net This method is notable for its rapid reaction times and the avoidance of hazardous high-boiling point solvents. researchgate.net

Another classical approach is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes. nih.govresearchgate.netconnectjournals.com The reaction of o-phenylenediamine with various aldehydes can be promoted by an oxidizing agent like sodium metabisulfite (B1197395) to yield 2-substituted benzimidazoles. nih.gov Visible-light-induced condensation cyclization using an organic dye like fluorescein (B123965) as a photocatalyst also provides a mild and environmentally friendly route to benzimidazoles from aromatic aldehydes and o-phenylenediamines. rsc.org

The choice of carbonyl-containing compound can influence the final product. For example, the reaction of o-phenylenediamine with dimethylacetone dicarboxylate leads to a diazepine (B8756704) derivative that can be rearranged to a benzimidazolone. researchgate.net Sequential Knoevenagel condensation followed by cyclization is another strategy that has been developed for related heterocyclic systems and demonstrates the versatility of condensation-based methods. nih.gov

Starting MaterialsReagents/CatalystConditionsProductYieldRef
o-Phenylenediamine, UreaTBAB, Ethanol (B145695)Microwave1,3-Dihydrobenzimidazol-2-one97% researchgate.net
o-Phenylenediamine, AldehydesSodium MetabisulfiteEthanol, Reflux2-Substituted Benzimidazoles60-72% nih.gov
o-Phenylenediamine, Aromatic AldehydesFluoresceinVisible Light2-Substituted BenzimidazolesModerate to Excellent rsc.org

This table presents a selection of condensation-cyclization reactions for the synthesis of the benzimidazolone core and related benzimidazoles.

Metal catalysis has emerged as a powerful tool for the synthesis of N-substituted benzimidazolones, offering high efficiency and selectivity. Copper catalysts, in particular, have been extensively used for C-N bond formation. nih.gov

A notable copper-catalyzed method involves the multicomponent synthesis of functionalized benzimidazolones from arylamines, dialkylamines, and alcohols. nih.gov This process proceeds through a sequence of copper-catalyzed oxidative tandem C-H aminations and alkyl deconstructive carbofunctionalization, forming multiple bonds in a single operation. nih.gov Another approach utilizes a palladium catalyst to couple monosubstituted ureas with 1,2-dihaloaromatic systems in a cascade of two chemoselective C-N bond-forming processes to regioselectively construct benzimidazolones. acs.org

Copper-catalyzed carbonylation represents a direct route to the benzimidazolone core. For example, the carbonylation of 1,2-benzenediamines with carbon dioxide can be challenging due to the low nucleophilicity of the aromatic amino groups. mdpi.com However, catalysts such as indium complexes can facilitate this transformation. mdpi.com Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines with carbon monoxide and oxygen also provides a pathway to imidazolidin-2-ones. mdpi.com

The N-methylation of benzimidazoles is a key step in producing compounds like 1,7-dimethyl-1H-benzo[d]imidazol-2(3H)-one. A regioselective N-methylation of (benz)imidazoles has been developed to furnish the more sterically hindered isomer, which is often the minor product in conventional reactions. nih.gov This methodology employs mild conditions and is tolerant of a wide range of functional groups. nih.gov

Catalyst SystemStarting MaterialsReaction TypeProductRef
CuCl/O₂Arylamines, Dialkylamines, AlcoholsOxidative Tandem C-H Amination/CarbofunctionalizationFunctionalized Benzimidazolones nih.gov
Palladium CatalystMonosubstituted Ureas, 1,2-DihaloaromaticsCascade C-N CouplingRegioselective Benzimidazolones acs.org
In[N(SiMe₃)₂]Cl₂·(THF)ₓN,N′-bis(trimethylsilyl)benzene-1,2-diamine, CO₂CarbonylationBenzimidazolidin-2-one mdpi.com
SeN,N′-dialkylethylenediamines, CO, O₂Oxidative CarbonylationImidazolidin-2-ones mdpi.com

This table highlights various metal-catalyzed approaches to benzimidazolone and related structures.

In recent years, there has been a growing emphasis on developing metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. researchgate.net These protocols often align with the principles of green chemistry. nih.gov

A novel metal-free synthesis of benzimidazole compounds involves the dehydrogenative coupling of diamines and alcohols using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst with molecular oxygen or air as the oxidant. rsc.org This method is applicable to a range of N-heterocycles. rsc.org Another metal-free approach utilizes iodobenzene (B50100) as a catalyst for the oxidative C-H amination of amidines to produce 1,2-disubstituted benzimidazoles. organic-chemistry.org

Microwave-assisted synthesis has gained prominence as a technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. arkat-usa.orgresearchgate.net The first microwave-assisted synthesis of benzimidazoles was reported in 1995. dergipark.org.tr This technique has been successfully applied to the condensation of o-phenylenediamines with various carbonyl compounds. dergipark.org.trmdpi.com For example, the reaction of 1,2-diaminobenzene with formic acid can be monitored in situ using UV/Vis spectroscopy in a microwave reactor. dergipark.org.tr Microwave irradiation has also been used in the solvent-free synthesis of 2-aryl-1H-benzimidazoles using zeolite as a catalyst. dergipark.org.tr

The combination of metal-free conditions with microwave assistance provides a powerful and environmentally benign platform for benzimidazole synthesis. nih.gov For instance, the synthesis of aryl-substituted benzimidazoles has been achieved using acetic acid as a catalyst under microwave heating in a green solvent. nih.gov

MethodCatalyst/ReagentsKey FeaturesProductRef
Dehydrogenative CouplingNHPI, O₂/AirMetal-free, uses air as oxidantBenzimidazoles rsc.org
Oxidative C-H AminationIodobenzene, mCPBAMetal-free, room temperature1,2-Disubstituted Benzimidazoles organic-chemistry.org
Microwave-Assisted CondensationZeoliteSolvent-free, rapid2-Aryl-1H-benzimidazoles dergipark.org.tr
Microwave-Assisted CondensationAcetic AcidMetal-free, green solventAryl-substituted Benzimidazoles nih.gov

This table summarizes key metal-free and microwave-assisted methods for the synthesis of benzimidazole frameworks.

Nanoparticle catalysis has emerged as a highly efficient and sustainable approach for the synthesis of benzimidazole derivatives. bohrium.com The high surface area and unique catalytic properties of nanoparticles often lead to enhanced reaction rates and yields under mild conditions. nih.gov

Zinc sulfide (B99878) (nano-ZnS) nanoparticles have been effectively used as a heterogeneous catalyst for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol at 70 °C. ajgreenchem.com This method offers advantages such as high yields, easy purification, and the use of a cheap, stable, and recyclable catalyst. ajgreenchem.com Similarly, zinc oxide (ZnO) nanoparticles have been employed for the synthesis of mono-substituted benzimidazoles, demonstrating higher yields and shorter reaction times compared to traditional methods. nih.gov

Copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form substituted benzimidazoles and related heterocycles in DMSO under air. organic-chemistry.org This heterogeneous catalyst can be recovered and reused without a significant loss of activity. organic-chemistry.org Gold nanoparticles supported on various materials have also been investigated for their catalytic efficacy in the selective reaction between o-phenylenediamine and aldehydes. bohrium.com

Furthermore, magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄) and silica-coated cobalt ferrite, have been utilized as easily recoverable catalysts for the synthesis of benzimidazoles from the condensation of o-phenylenediamine with aldehydes. nih.gov The magnetic nature of these nanoparticles allows for their simple separation from the reaction mixture using an external magnet. nih.gov

Nanoparticle CatalystStarting MaterialsKey AdvantagesProductRef
Zinc Sulfide (nano-ZnS)o-Phenylenediamines, AldehydesHeterogeneous, recyclable, mild conditionsBenzimidazole Derivatives ajgreenchem.com
Zinc Oxide (nano-ZnO)o-Phenylenediamine, AldehydesHigh yield, short reaction timeMono-substituted Benzimidazoles nih.gov
Copper(II) Oxide (CuO)o-Bromoaryl DerivativesHeterogeneous, recyclableSubstituted Benzimidazoles organic-chemistry.org
Cobalt Ferrite (CoFe₂O₄)o-Phenylenediamine, AldehydesMagnetically recoverableBenzimidazole Derivatives nih.gov

This table provides an overview of nanoparticle-catalyzed routes to benzimidazole derivatives.

Specific Synthetic Pathways to Dimethyl Benzimidazolone Structures

While general methods provide access to the benzimidazolone core, specific substitution patterns, such as in dimethylated derivatives, often require tailored synthetic strategies.

The synthesis of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives often starts from a pre-formed benzimidazole or benzimidazolone ring, followed by N-alkylation. A direct di-N-alkylation of 1H-benzimidazole with methylene (B1212753) iodide in the presence of potassium carbonate as a base can be performed in acetonitrile (B52724) at elevated temperatures to yield 1,3-dimethyl-1H-benzimidazol-3-ium iodide. researchgate.net

Another approach involves the condensation of N¹,N²-dimethyl-o-phenylenediamine with a suitable carbonyl source. For example, the condensation of N¹,N²-dimethyl-o-phenylenediamine with benzaldehyde (B42025) in a methanol-acetic acid mixture yields 1,3-dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. chemicalbook.com

The synthesis of N-substituted benzimidazolones can also be achieved through rearrangement reactions. For instance, heating certain quinoxaline (B1680401) 1-oxides with acetic anhydride (B1165640) can lead to the formation of 1,3-diacetyl-2-benzimidazolones. rsc.org

Starting MaterialReagentsProductRef
1H-BenzimidazoleMethylene Iodide, K₂CO₃1,3-Dimethyl-1H-benzimidazol-3-ium iodide researchgate.net
N¹,N²-dimethyl-o-phenylenediamineBenzaldehyde, Methanol-Acetic Acid1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole chemicalbook.com
Quinoxaline 1-oxidesAcetic Anhydride1,3-Diacetyl-2-benzimidazolones rsc.org

This table outlines specific synthetic routes to 1,3-dimethylated benzimidazole derivatives.

N-Alkylation Strategies for Benzimidazolone Systems and Related Methylated Derivatives

The N-alkylation of benzimidazolones and related benzimidazole systems is a critical step for introducing methyl groups onto the nitrogen atoms of the heterocyclic core. The generation of the benzimidazolate anion is a common precursor to alkyl substitution, with sodium hydride (NaH) being a frequently used reagent for this purpose. researchgate.net Following deprotonation, alkylating agents such as dimethyl sulfate (B86663) are introduced to yield the N-methylated product. researchgate.net

Alternative strategies employ phase-transfer catalysts (PTC) to facilitate the alkylation process. For instance, the N-methylation of 2-chloro-1H-benzimidazole has been successfully achieved using dimethyl sulfate as the alkylating agent in acetonitrile, with potassium carbonate as the base and tetra-n-butylammonium bromide (TBAB) as the PTC. asianpubs.org This conventional heating method requires several hours to reach completion. asianpubs.org To enhance efficiency, ultrasound irradiation has been explored as a greener alternative, significantly reducing reaction times from hours to minutes and improving yields. asianpubs.org In these sonochemical methods, solvents like triethanolamine (B1662121) can act as both a solvent and a base, further simplifying the reaction setup. asianpubs.org

The choice of base and solvent system is crucial for achieving high yields and selectivity. Systems such as sodium dodecyl sulfate (SDS) in an aqueous alkaline medium have been developed to overcome the solubility issues of organic substrates in water. researchgate.netlookchem.com This method allows for high yields of N-1 alkylated products in shorter reaction times, with reactive alkyl halides proceeding at ambient temperature and less reactive ones requiring heating to around 55-60°C. researchgate.netlookchem.com For the synthesis of more sterically hindered N-methylated (benz)imidazoles, specific methodologies have been developed that operate under very mild conditions and tolerate a wide range of functional groups. nih.gov

The table below summarizes various N-alkylation conditions for benzimidazole systems.

SubstrateAlkylating AgentCatalyst/Base SystemSolventConditionsYieldReference
2-Chloro-1H-benzimidazoleDimethyl sulfateTBAB / K2CO3AcetonitrileRoom Temp, 3h76% asianpubs.org
2-Chloro-1H-benzimidazoleDimethyl sulfateNone / TriethanolamineTriethanolamineUltrasound, 4-6 min95% asianpubs.org
BenzimidazoleAllyl bromideNaOH / SDSWaterRoom Temp65% lookchem.com
BenzimidazoleButyl bromideNaOH / SDSWater60°C- lookchem.com
3-(2-aminophenyl)quinazolin-4(3H)-oneVarious alkyl bromidesCu(OAc)2·H2O / K3PO4DMF120°C, 24hGood to Excellent acs.org

This table is interactive. Users can sort and filter the data.

Synthesis of Intermediates Incorporating the this compound Core (e.g., for Bi-benzimidazole Systems)

The this compound core and related benzimidazole structures serve as crucial intermediates in the synthesis of more complex molecular architectures, such as bi-benzimidazole systems. These larger molecules are of interest for their potential applications in materials science and medicinal chemistry.

One notable synthetic route to a bi-benzimidazole system involves the rearrangement of quinoxaline derivatives. For example, quinoxaline-2,3(1H,4H)-dione can react with 1,2-diaminobenzene (1,2-DAB) dihydrochloride (B599025) to form a highly labile intermediate. rsc.org This intermediate undergoes spontaneous dehydration and cyclization to yield 2,2′-bibenzimidazole. rsc.org This strategy can also be applied to create unsymmetrically substituted versions, such as the reaction of 2,3-dihydroxy-6-methylquinoxaline with 1,2-DAB to form 5-methyl-2,2′-bibenzimidazole. rsc.org

Another approach involves the direct condensation of dicarboxylic acids with o-phenylenediamine derivatives. Pyridine-2,6-dicarboxylic acid can be reacted with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA) to obtain 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP), a key bis(benzimidazole) ligand. mdpi.com N-substituted derivatives can be prepared by using N-alkyl-o-phenylenediamine as the starting material or by deprotonating the N-H bond of the benzimidazole ring with a base, followed by reaction with an alkyl halide. mdpi.com

The synthesis of bis(benzimidazole) complexes can also start from simpler benzimidazole precursors. For instance, the synthesis of (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone involves a multi-step process. mdpi.com First, 3,4-diaminobenzophenone (B196073) is reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a mercaptobenzimidazole intermediate. mdpi.com Separately, 2-(chloromethyl)-1H-benzo[d]imidazole is prepared by condensing o-phenylenediamine with chloroacetic acid. mdpi.com The subsequent coupling of these two intermediates yields the final bis(benzimidazole) product. mdpi.com

Reaction Conditions and Optimization in Dimethyl Benzimidazolone Synthesis

The synthesis of dimethyl benzimidazolones is highly dependent on the careful selection and optimization of reaction conditions, including catalytic systems, reagents, solvents, and temperature.

Catalytic Systems and Reagent Selection (e.g., NaH, NaOCN, PMHS, Copper Acetate (B1210297), Na2S2O5, Triethylamine)

A range of catalysts and reagents are employed to facilitate the cyclization and derivatization reactions leading to dimethyl benzimidazolones and related structures.

Sodium Hydride (NaH) : NaH is a strong base commonly used to deprotonate the N-H bond of benzimidazoles, forming the corresponding anion which can then be alkylated. researchgate.net It has also been used in reactions of N-methyl-1,2-phenylenediamine with carbonitriles to form N-methylbenzimidazoles. organic-chemistry.org

Copper Acetate (Cu(OAc)₂) and other Copper Catalysts : Copper-catalyzed reactions are pivotal for C-N bond formation. A system using copper(II) acetate dihydrate [Cu(OAc)₂·H₂O] with 1,10-phenanthroline (B135089) as a ligand and potassium phosphate (B84403) as a base in DMF has been effective for the one-pot synthesis of N-alkyl benzimidazoquinazolinones at 120°C. acs.org Other copper salts like CuI have also been used in coupling reactions to form benzimidazolones. organic-chemistry.org

Sodium Metabisulfite (Na₂S₂O₅) : This reagent is often used in the condensation reaction between o-phenylenediamine derivatives and aldehydes to form the benzimidazole ring. nih.govscispace.com For example, the synthesis of 2-aryl-5-formylbenzimidazoles involves refluxing the diamine and aldehyde with Na₂S₂O₅ in an ethanol/water mixture. nih.gov

Triethylamine (B128534) ((Et)₃N) : As an organic base, triethylamine is frequently used in nucleophilic substitution reactions. It serves to neutralize acids formed during the reaction, such as in the synthesis of N-substituted piperazin-1-yl benzene-1,2-diamine intermediates, where it is used in DMSO at 120°C. nih.gov

Poly(methylhydrosiloxane) (PMHS) : PMHS can be used as a reducing agent in conjunction with a catalyst. A zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides in the presence of PMHS provides a route to benzimidazoles. organic-chemistry.org

The following table highlights the roles of these selected reagents in the synthesis of benzimidazole derivatives.

Reagent Role Reaction Type Reference
NaH Strong Base N-Alkylation, Cyclization researchgate.netorganic-chemistry.org
Cu(OAc)₂ Catalyst C-N Bond Formation acs.org
Na₂S₂O₅ Oxidizing/Condensing Agent Benzimidazole Ring Formation nih.gov
(Et)₃N Base Nucleophilic Substitution nih.gov

| PMHS | Reducing Agent | Reductive Cyclization | organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Solvent Effects and Temperature Control in Cyclization and Derivatization Reactions

Solvent choice and temperature are critical parameters that significantly influence the yield, reaction rate, and selectivity of benzimidazolone synthesis. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are commonly employed. lookchem.comacs.org

A solvent screen for the copper-catalyzed synthesis of N-alkyl benzimidazoquinazolinones revealed that DMF was the optimal choice over DMSO, toluene, 1,4-dioxane, and MeCN, providing the best yields. acs.org The reaction temperature is also a key variable. For instance, N-alkylation of benzimidazoles with less reactive alkyl bromides often requires elevated temperatures (e.g., 60°C) to achieve a clean and efficient transformation. lookchem.com In contrast, some intramolecular N-arylations of ureas to form benzimidazol-2-ones can proceed at near-ambient temperatures in DMSO. organic-chemistry.org

Temperature control is also vital to prevent side reactions. The reaction of urea with dimethyl sulfate is highly exothermic, and without proper heat dissipation using a diluent, undesired N-alkylations and thermal decomposition can occur, especially at temperatures above 100°C. google.com Microwave-assisted synthesis has emerged as a technique that allows for rapid heating to high temperatures (e.g., 180°C) in closed vessels, often leading to quantitative yields in N-alkylation reactions that are unsuccessful at lower temperatures. researchgate.net

Mechanistic Investigations of Dimethyl Benzimidazolone Formation Pathways

The formation of the benzimidazolone ring system can proceed through several mechanistic pathways, depending on the starting materials and reaction conditions.

One of the most common pathways is the condensation of an o-phenylenediamine derivative with a carbonyl source. When the carbonyl source is an aldehyde, the reaction is believed to begin with a nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the aldehyde's carbonyl carbon. nih.gov This is often activated by a catalyst. nih.gov The resulting intermediate then undergoes an intramolecular cyclization via attack of the second amino group, followed by a dehydration/oxidation step to form the aromatic benzimidazole ring. rsc.orgnih.gov

An alternative mechanism for benzimidazolone formation involves the intramolecular N-arylation of ureas. This reaction can be mediated by a base like potassium hydroxide in DMSO. organic-chemistry.org Another pathway starts from hydroxamic acids. In the presence of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂), a Lossen-type rearrangement of the O-activated hydroxamic acid generates an isocyanate intermediate in situ. organic-chemistry.org This isocyanate then undergoes an intramolecular attack by an ortho N-nucleophile to produce the cyclized benzimidazolone. organic-chemistry.org

Mechanistic studies on related 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole (DMBI) derivatives, which act as n-dopants, suggest a more complex picture involving hydride or hydrogen atom transfer. nih.gov The reaction between a DMBI dopant and an acceptor molecule was found to have a significant kinetic isotope effect, implying that C-H bond cleavage is part of the rate-determining step. nih.gov This rules out a simple single-electron transfer as the initial step and points towards a mechanism that begins with the donation of a hydride (H⁻) or a hydrogen atom (H•). nih.gov

Furthermore, rearrangements of other heterocyclic systems can lead to benzimidazolones. For example, the photochemical irradiation of 2-benzoyl-3-phenylquinoxaline di-N-oxide in methanol (B129727) leads to the formation of 1,3-dibenzoylbenzimidazolone. rsc.org The proposed mechanism involves the initial transformation of the nitrone functions into an oxazirane intermediate, which then undergoes thermal heterolytic N-O bond fission and rearrangement to yield the final benzimidazolone product. rsc.org

Advanced Spectroscopic Elucidation of 1,7 Dimethyl 1h Benzo D Imidazol 2 3h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethyl Benzimidazolone Derivatives

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For dimethyl benzimidazolone derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous structural assignment.

High-Resolution ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Integrations for Alkyl and Aromatic Protons

The ¹H NMR spectrum of 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is expected to exhibit distinct signals for its aromatic and methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring and their positions. In analogous benzimidazole (B57391) structures, aromatic protons typically resonate in the range of δ 7.0-8.0 ppm. rsc.orgrsc.org

The two methyl groups, one on the nitrogen atom (N-CH₃) and one on the aromatic ring (Ar-CH₃), will appear as sharp singlet signals due to the absence of adjacent protons for coupling. The N-methyl protons are generally observed at approximately δ 3.7 ppm, while the aromatic methyl protons are found further upfield, around δ 2.4 ppm. rsc.org The integration of these signals corresponds to the number of protons, which would be 3H for each methyl group.

The aromatic protons on the benzene ring will display characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the relative positions of these protons.

Table 1: Predicted ¹H NMR Data for this compound and Observed Data for Analogues

Protons Predicted Chemical Shift (δ, ppm) Observed Chemical Shift in Analogues (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-CH₃ ~3.7 3.68 rsc.org s 3H -
Ar-CH₃ ~2.4 2.43 rsc.org s 3H -
Aromatic-H 7.0 - 7.8 7.04-7.56 rsc.org m 3H ~7-9

Note: The predicted values are based on data from analogous compounds and may vary slightly for the specific molecule.

¹³C NMR Characterization: Carbon Environments, Quaternary Carbons, and Methyl Group Resonances

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. In this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

The carbonyl carbon (C=O) of the benzimidazolone ring is typically observed in the downfield region of the spectrum, around δ 150-160 ppm. arabjchem.org The quaternary carbons of the benzimidazole core, those that are not bonded to any hydrogens, will also appear in the aromatic region, with their chemical shifts influenced by the substituents. The carbons of the benzene ring will resonate between δ 110 and 145 ppm. rsc.org

The methyl carbons will appear in the upfield region of the spectrum. The N-methyl carbon is expected around δ 31 ppm, while the aromatic methyl carbon will be at a slightly lower chemical shift, around δ 26 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound and Observed Data for Analogues

Carbon Predicted Chemical Shift (δ, ppm) Observed Chemical Shift in Analogues (δ, ppm)
C=O ~155 156.05 rsc.org
Aromatic C 110 - 145 111.88 - 141.02 rsc.org
N-CH₃ ~31 30.96 rsc.org
Ar-CH₃ ~26 26.48 rsc.org

Note: The predicted values are based on data from analogous compounds and may vary slightly for the specific molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments in Dimethyl Benzimidazolone Systems

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is particularly useful for assigning the signals of the protonated aromatic carbons and the methyl groups by linking the proton signals to their corresponding carbon signals. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range correlations between protons and carbons (typically over 2-3 bonds). This technique is crucial for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the carbonyl carbon would show correlations with the N-methyl protons and nearby aromatic protons. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, a NOESY experiment could show a through-space interaction between the N-methyl protons and the aromatic proton at position 7, confirming their close proximity in the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Benzimidazolones

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying specific functional groups.

Characteristic Vibrational Frequencies of the Carbonyl and Methyl Groups in the Benzimidazolone Ring System

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the stretching vibration of the carbonyl group (C=O), which typically appears as a strong band in the region of 1650-1700 cm⁻¹. lew.ro The exact position can be influenced by the electronic effects within the ring system.

The C-H stretching vibrations of the methyl groups are expected to be observed around 2900-3000 cm⁻¹. rsc.org The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. Bending vibrations for the methyl and aromatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Frequencies for Dimethyl Benzimidazolone Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretch 1650 - 1700 lew.ro
C-N Stretch 1300 - 1400
Aromatic C=C Stretch 1450 - 1600
Aliphatic C-H (Methyl) Stretch 2850 - 3000 rsc.org
Aromatic C-H Stretch 3000 - 3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Dimethyl Benzimidazolone Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Under electron ionization (EI), the molecule would undergo fragmentation, leading to a series of characteristic daughter ions. A common fragmentation pathway for benzimidazole derivatives involves the loss of small, stable molecules or radicals. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at [M-15]⁺. Another potential fragmentation could be the loss of carbon monoxide (CO) from the imidazolone (B8795221) ring, leading to a fragment at [M-28]⁺. The relative abundance of these fragment ions provides a unique fingerprint for the compound. rsc.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
162 [M]⁺ (Molecular Ion)
147 [M - CH₃]⁺
134 [M - CO]⁺
133 [M - CHO]⁺
119 [M - CH₃ - CO]⁺

Note: These are predicted fragmentation patterns based on the structure and common fragmentation of related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For N-methylated benzimidazolones, such as this compound and its 1,3-dimethyl analogue, HRMS provides an exact mass measurement, which confirms the molecular formula. rsc.org The molecular formula for these isomers is C₉H₁₀N₂O. nih.gov The calculated exact mass, based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, allows for unambiguous identification. nih.gov

Table 1: Exact Mass Determination for C₉H₁₀N₂O

Property Value
Molecular Formula C₉H₁₀N₂O
Calculated Exact Mass 162.07931 Da

This table presents the calculated exact mass and molecular weight for a compound with the molecular formula C₉H₁₀N₂O, which corresponds to this compound and its isomers.

Interpretation of Fragmentation Patterns and Proposed Mechanisms

The fragmentation of N-methylated benzimidazolones in a mass spectrometer provides significant structural information. While specific fragmentation data for the 1,7-dimethyl isomer is scarce, the analysis of related benzimidazole derivatives and general fragmentation principles allows for the proposal of a likely fragmentation pathway for the 1,3-dimethyl analogue. chemguide.co.uknih.gov

Upon electron ionization, the molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 162 would be formed. A characteristic fragmentation pathway for N-methylated compounds involves the loss of a methyl radical (•CH₃), leading to a stable cation. youtube.comscbt.com

A proposed primary fragmentation step for 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is the loss of a methyl radical from one of the nitrogen atoms, resulting in a fragment ion at m/z 147. This is often followed by the loss of a molecule of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams, which would produce an ion at m/z 119. Further fragmentation could involve the loss of hydrogen cyanide (HCN) or other small molecules.

Table 2: Proposed Mass Spectrometry Fragmentation of 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

m/z Proposed Fragment Formula Description
162 [C₉H₁₀N₂O]⁺˙ C₉H₁₀N₂O Molecular Ion
147 [C₈H₇N₂O]⁺ C₈H₇N₂O Loss of a methyl radical (•CH₃)
133 [C₈H₉N₂]⁺ C₈H₉N₂ Loss of a formyl radical (•CHO)

This table outlines the proposed fragmentation pathway for 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, detailing the m/z values, chemical formulas, and descriptions of the major fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in N-Methylated Benzimidazolones

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole-based compounds is characterized by absorptions arising from π → π* transitions within the aromatic system. researchgate.netresearchgate.net The parent benzimidazole molecule exhibits absorption maxima in the ultraviolet region. researchgate.net

The introduction of methyl groups to the nitrogen atoms, as in this compound and its analogues, is expected to cause a slight shift in the absorption maxima. Alkyl groups are known to have a modest bathochromic (red shift) or hyperchromic (increased intensity) effect on the UV absorption of aromatic chromophores. vaia.com The electronic absorption spectra of various benzimidazole derivatives confirm that transitions are typically observed in the 250-300 nm range. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for N-Methylated Benzimidazolones

Compound Expected λmax (nm) Transition Type
Benzimidazole (parent) ~270-280 nm π → π*

This table presents the expected ultraviolet absorption maxima (λmax) and transition types for the parent benzimidazole and a generalized N-methylated benzimidazolone, illustrating the anticipated effect of N-alkylation.

Computational and Theoretical Investigations of 1,7 Dimethyl 1h Benzo D Imidazol 2 3h One S Electronic and Structural Properties

Density Functional Theory (DFT) Calculations on Dimethyl Benzimidazolone Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of computational cost and accuracy. Theoretical studies on benzimidazole (B57391) derivatives frequently employ DFT to elucidate their geometric and electronic features.

Optimized Molecular Geometries and Conformational Preferences

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For benzimidazolone derivatives, these calculations typically involve geometry optimization, where the molecule's energy is minimized with respect to all atomic coordinates. This process yields critical data on bond lengths, bond angles, and dihedral angles.

Parameter Bond/Angle Predicted Value (B3LYP/6-31G(d))
Bond Length C=O ~1.22 Å
N-C(O) ~1.38 Å
N-C(Ar) ~1.40 Å
C(Ar)-C(Ar) ~1.39 Å
Bond Angle N-C-N (imidazole) ~108°
C-N-C(O) ~125°

Simulated Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies. Comparing the theoretical spectrum with the experimental one allows for a detailed assignment of the observed vibrational bands to specific atomic motions, such as stretching, bending, and wagging. google.com

For benzimidazole derivatives, a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method, leading to excellent agreement between the simulated and experimental spectra. google.com For 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, characteristic vibrational modes would include C=O stretching of the ketone group, C-N stretching within the imidazole (B134444) ring, C-H stretching of the methyl groups and the aromatic ring, and various ring deformation modes.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for Benzimidazole Derivatives (Note: This table illustrates the typical correlation found in studies of benzimidazole derivatives, as specific data for the target compound was not available.)

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Scaled) Assignment
C=O Stretch ~1710 ~1708 Stretching of the carbonyl group
C=C Aromatic Stretch ~1590 ~1588 Aromatic ring stretching
C-N Stretch ~1350 ~1345 Imidazole ring C-N stretching

Electronic Structure Analysis (Frontier Molecular Orbitals, Global Reactivity Parameters)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

From the HOMO and LUMO energies, global reactivity parameters can be calculated. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These parameters provide a quantitative measure of the molecule's stability and reactivity. For benzimidazole derivatives, these calculations help in understanding their potential for charge transfer interactions.

Table 3: Global Reactivity Parameters Derived from FMO Energies

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic interactions.

Non-linear Optical (NLO) Properties of Benzimidazolone Systems

Materials with significant non-linear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical switching, and frequency conversion. These properties arise from the interaction of intense light with a material, leading to a non-linear response in its polarization. The key parameters characterizing a molecule's NLO response are its linear polarizability (α) and its first (β) and second (γ) hyperpolarizabilities.

Computational studies on benzimidazole derivatives have shown that they can be promising candidates for NLO materials. The presence of donor and acceptor groups within the molecule, which facilitates intramolecular charge transfer, can significantly enhance the NLO response. DFT calculations are a common method to predict the NLO properties of new molecules. For this compound, the interplay between the electron-donating methyl groups and the benzimidazolone core would be a key determinant of its NLO characteristics. Studies on similar systems suggest that strategic substitution on the benzimidazole framework can lead to materials with substantial NLO activity.

Theoretical Predictions of Polarizability and Hyperpolarizability

The response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are of significant interest due to their role in nonlinear optical (NLO) applications, which are vital for modern technologies like signal processing and optical storage. researchgate.net

Table 1: Illustrative Theoretical NLO Properties of a Benzimidazole Derivative (Note: This table is illustrative and based on data for related compounds. Specific values for this compound require dedicated computational studies.)

ParameterDescriptionIllustrative Value
<α> Average linear polarizability~ 4 x 10⁻²³ esu
βtot Total first hyperpolarizability~ 1000 - 2000 au

Relationship between Molecular Structure and NLO Response

The two methyl groups at positions 1 and 7 will influence the electronic distribution and geometry of the molecule. The methyl group at position 1 is attached to a nitrogen atom of the imidazole ring, while the methyl group at position 7 is on the benzene (B151609) ring. This substitution pattern will affect the planarity and the electron density distribution of the bicyclic system, which in turn will modulate the polarizability and hyperpolarizability. Computational studies on related benzimidazoles have shown that the nature and position of substituents have a profound impact on the NLO properties. researchgate.netnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the nature of chemical bonds and non-covalent interactions within a molecule. This analysis is based on the topology of the electron density. By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), one can classify the interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, a QTAIM analysis would provide a quantitative description of the covalent bonds within the benzimidazolone ring system and the C-N and C-H bonds of the methyl groups. It would also be invaluable for characterizing any intramolecular hydrogen bonds or other weak interactions that contribute to the molecule's specific conformation and stability.

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the condensed phase. researchgate.net NCI analysis is a computational technique that visualizes and characterizes weak interactions in real space. It is based on the electron density and its derivatives and generates graphical plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonds.

An NCI analysis of this compound would be particularly insightful for understanding how the methyl groups interact with the rest of the molecule and how multiple molecules might interact with each other in a solid state. This would reveal, for instance, C-H···O or C-H···π interactions that could influence the crystal packing. Studies on other benzimidazole derivatives have utilized similar analyses to understand their crystal structures. mdpi.com

Reactivity and Derivatization Chemistry of 1,7 Dimethyl 1h Benzo D Imidazol 2 3h One and Analogues

Functionalization of the Benzimidazolone Core

The core structure of benzimidazolone offers several positions for functionalization: the nitrogen atoms, the carbonyl group, and the aromatic benzene (B151609) ring.

The benzimidazole (B57391) ring system is susceptible to electrophilic substitution on the benzene portion, while nucleophilic substitution can occur under specific conditions. The positions on the benzene ring (C4, C5, C6, C7) and the imidazole (B134444) ring (N1, N3, and C2) can be functionalized.

Electrophilic substitution reactions, such as halogenation and nitration, readily occur on the benzene part of the benzimidazole core. instras.com For instance, the aqueous bromination of benzimidazole and its N-methyl derivatives has been studied, showing that the reaction proceeds via attack by molecular bromine on the neutral benzimidazole substrate. rsc.org The regioselectivity of these substitutions is influenced by the existing substituents on the ring. For example, formamide (B127407) derivatives of benzimidazole can undergo smooth regioselective electrophilic bromination to yield bromo-substituted products. chem-soc.si

Substitution on the imidazole ring itself is also a key strategy. While the subject compound, 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, has its nitrogen atoms methylated, in analogous systems with available N-H protons, these sites are readily alkylated or acylated. instras.comlumenlearning.com Functionalization at the C2 position is also possible. For example, enantioselective C2-allylation of benzimidazoles can be achieved by reversing the inherent selectivity from N-allylation using electrophilic N–OPiv benzimidazoles with 1,3-dienes as nucleophile precursors. nih.gov Furthermore, intramolecular aromatic nucleophilic substitution (SNAr) has been demonstrated in 2-(2-nitrophenyl)-1H-benzimidazoles, where the benzimidazole moiety activates the nitro group for displacement by a pendant nucleophile, leading to cyclization. nih.gov

The table below summarizes selected substitution reactions on the benzimidazole core.

Table 1: Examples of Substitution Reactions on the Benzimidazole Core
Starting Material Reagent(s) Product Reaction Type Reference(s)
5(6)-Nitrobenzimidazole 1. Acetic Anhydride (B1165640) 2. H₂/HCO₂H 3. Bromine 4(7)-Bromo-5(6)-(formylamino)benzimidazole Electrophilic Bromination chem-soc.si
2-(2-Nitrophenyl)-1H-benzimidazoles NaH, DMF N-vinyl-substituted 2-(2-hydroxyphenyl)-1H-benzimidazoles Intramolecular SNAr & Rearrangement nih.gov
N–OPiv benzimidazole (E)-1-phenyl-1,3-butadiene, (S,S)-Ph-BPE, (MeO)₂MeSiH C2-allylated benzimidazole C2-Allylation nih.gov
Benzimidazole Bromine (aqueous) Brominated benzimidazoles Electrophilic Bromination rsc.org

The carbonyl group in the benzimidazol-2-one (B1210169) core exhibits typical ketone/amide reactivity, although tempered by its inclusion in the heterocyclic ring. It can exist in tautomeric equilibrium with its enol form, 2-hydroxybenzimidazole. This allows for reactions at the oxygen atom. For example, 2(3H)-benzimidazolone can form a silver salt which, upon treatment with acyl chlorides like benzoyl chloride, yields the O-benzoyl derivative of 2-hydroxybenzimidazole. instras.com

Ring-opening of the stable benzimidazolone core is generally difficult and requires harsh conditions. instras.com Conversely, ring-closing reactions are a cornerstone of benzimidazolone synthesis. A common method involves the condensation of an o-phenylenediamine (B120857) derivative with a carbonyl equivalent like urea (B33335), phosgene, or chloroformates. ijmpronline.comrsc.org For example, heating o-phenylenediamine with urea in amyl alcohol provides a high yield of 2(3H)-benzimidazolone. ijmpronline.com

More complex rearrangements can also lead to the benzimidazolone core. For instance, acid-catalyzed rearrangements of spiro-quinoxalinone derivatives can provide benzimidazole derivatives in nearly quantitative yields. rsc.org Electrocyclic ring-opening and closing principles are fundamental to many heterocyclic transformations, though specific applications to open the benzimidazolone ring are not common due to its aromatic stability. youtube.comyoutube.com

Formation of Novel Fused Heterocyclic Systems from Benzimidazolone Precursors (e.g., Thiazino[3,2-a]benzimidazole)

Benzimidazolone and its thio-analogue, benzimidazole-2-thione, are versatile precursors for synthesizing fused heterocyclic systems. The thiazolo[3,2-a]benzimidazole and thiazino[3,2-a]benzimidazole ring systems are of significant interest due to their biological activities. nih.govuctm.edu

The most common strategy involves the reaction of 2-mercaptobenzimidazole (B194830) (the thione tautomer of benzimidazole-2-thione) with various electrophiles. nih.gov For example, reaction with α-haloketones followed by cyclization using agents like polyphosphoric acid (PPA) yields thiazolo[3,2-a]benzimidazoles. nih.govresearchgate.net A one-pot synthesis can be achieved through a cyclocondensation between 1H-benzimidazole-2-thiols, chloroacetic acid, and an aldehyde. uctm.edu

Similarly, thiazino[3,2-a]benzimidazole derivatives can be synthesized from 2-mercaptobenzimidazole precursors. nih.gov The synthesis of these fused systems can also be achieved through intramolecular cyclization of appropriately substituted benzimidazoles. Hypervalent iodine reagents have been used to effect the cyclization of aryl amidines to form pyrido[1,2-a]benzimidazoles and thiazino-fused benzimidazoles. mdpi.comnih.gov

Table 2: Synthesis of Fused Heterocyclic Systems from Benzimidazole Precursors

Benzimidazole Precursor Reagent(s) Fused System Reaction Type Reference(s)
2-Mercaptobenzimidazole α-Haloketones, then PPA Thiazolo[3,2-a]benzimidazole Condensation & Cyclization nih.govresearchgate.net
1H-Benzimidazole-2-thiol Chloroacetic acid, Aldehyde, Acetic anhydride 2-Substituted thiazolo[3,2-a]benzimidazol-3(2H)-one One-pot Cyclocondensation uctm.eduresearchgate.net
N-(2-Aminophenyl)-thiazoline-2-thione CH₃I, then heat in Methanol (B129727) 3-Alkyl-thiazolo[3,2-a]benzimidazole Methylation & Cyclization nih.gov
2-(Allylthio)benzimidazole Bromine Benzimidazo[2,1-b]-1,3-thiazine derivative Halocyclization nih.gov

Advanced Derivatization Strategies via Various Reagents

A wide array of reagents can be used to derivatize the benzimidazolone core, enabling fine-tuning of its chemical properties.

Halogenation : As mentioned, halogenation is a key method for functionalizing the benzene ring. chem-soc.si Reagents like N-bromosuccinimide (NBS) or bromine in various solvents are commonly used. rsc.orgchem-soc.si The introduction of halogens not only modifies the electronic properties but also provides a handle for further cross-coupling reactions. The effect of halogenation on the photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), has also been investigated. nih.gov

Acylation : Acylation can occur at the nitrogen or oxygen atoms. N-acylation of benzimidazoles is a common transformation, often using acid chlorides or anhydrides. rsc.orgdocumentsdelivered.comgoogle.com For example, 1-acyl-2-substituted benzimidazoles can be prepared by treating an alkali metal salt of the benzimidazole with an acyl halide. google.com In benzimidazolones, diacylation at both nitrogen atoms is possible if the N1 and N3 positions are unsubstituted. documentsdelivered.com

Reactions with Amines and Alkyl/Aryl Halides : The N-H protons of the benzimidazolone ring are acidic and can be deprotonated to form nucleophilic anions, which readily react with alkyl or aryl halides in SN2-type reactions to install substituents on the nitrogen atoms. instras.comlumenlearning.com This is the fundamental reaction for synthesizing N,N'-disubstituted benzimidazolones like the title compound. The reaction of amines with alkyl halides is a standard method for creating C-N bonds. doubtnut.com In the context of benzimidazoles, 2-(α-chloroalkyl)benzimidazoles react with primary and secondary amines to yield 2-(α-aminoalkyl)benzimidazoles. instras.com

Reactions with Carbon Disulphide : Carbon disulfide is a key reagent for converting benzimidazolones to their corresponding thione analogues. The reaction of o-phenylenediamine with carbon disulfide is a direct route to 2-mercaptobenzimidazole, a crucial precursor for many fused heterocycles. nih.govbibliomed.org

Reactions with Chloroformates : Chloroformates are versatile reagents for derivatization. They can react with the N-H groups of benzimidazolones to form carbamates. Furthermore, in a different context, organocopper reagents derived from Grignard reagents can undergo efficient cross-coupling with chloroformates to produce esters, a reaction that could be adapted for benzimidazole derivatization. organic-chemistry.org

Chemoselective Transformations in Benzimidazolone Chemistry

Chemoselectivity—the ability to react with one functional group in the presence of others—is critical for the synthesis of complex molecules. In benzimidazole chemistry, several chemoselective transformations have been developed.

A notable example is the chemoselective acylation of benzimidazoles. Depending on the copper catalyst and base used, the reaction of benzimidazoles with phenylacetic acids can lead to either fused five-membered N-heterocycles (via tandem C-H activation and aromatic nucleophilic substitution) or simple N-acylated tertiary amides. rsc.org

Another strategy involves reversing the inherent reactivity of the benzimidazole nucleus. While N-allylation is common, conditions have been developed for the C2-allylation of benzimidazoles by converting the nitrogen into a leaving group and using the diene as a nucleophile. nih.gov Site-selective functionalization is also a key aspect of chemoselectivity. For instance, Ru(II)-catalyzed, oxo-group-directed C5 functionalization of quinolinone systems demonstrates how a weakly coordinating group can control the position of C-H activation, a principle applicable to the benzimidazolone scaffold. acs.org The ability to selectively functionalize one position over another (e.g., C4 vs. C7 or N1 vs. N3 in unsymmetrical analogues) is crucial for targeted synthesis. nih.gov

Structure Property Relationships and Advanced Chemical Applications of Dimethyl Benzimidazolone Derivatives

Correlation of Structural Modifications with Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of benzimidazolone derivatives are intricately linked to their molecular structure. The introduction of methyl groups at the 1 and 7 positions of the benzimidazolone core in 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one significantly influences its electronic distribution and, consequently, its interaction with electromagnetic radiation.

Electronic Properties:

The electronic properties of benzimidazole (B57391) derivatives are a subject of extensive theoretical and experimental investigation. The core benzimidazolone structure possesses a π-conjugated system that gives rise to its characteristic electronic absorption and emission spectra. The methyl groups in this compound, being electron-donating through inductive effects, are expected to modulate the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation can affect the HOMO-LUMO energy gap, which is a critical parameter in determining the electronic and optical properties of a molecule.

Studies on related dimethyl-substituted benzimidazole derivatives have shown that the position of the methyl groups can fine-tune these electronic properties. While specific experimental data for this compound is limited, theoretical studies on similar structures suggest that N-alkylation can influence the electron density distribution across the heterocyclic ring system.

Spectroscopic Properties:

The spectroscopic signature of this compound provides a direct probe of its structural features.

NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-donating methyl groups. The methyl protons themselves would appear as distinct singlets. The chemical shifts of the protons on the benzene (B151609) ring would be expected to be in the aromatic region, with their exact positions dictated by the combined electronic effects of the fused imidazole (B134444) ring and the methyl substituent. For comparison, ¹H NMR data for related benzimidazole derivatives show aromatic protons typically in the range of δ 7.0-8.0 ppm. nih.gov

IR Spectroscopy: The infrared (IR) spectrum of this compound would be characterized by specific vibrational modes. A strong absorption band corresponding to the C=O stretching of the urea-like carbonyl group is expected, typically in the region of 1680-1720 cm⁻¹. The C-N stretching vibrations and the aromatic C=C stretching vibrations would also be prominent features. The presence of methyl groups would introduce C-H stretching and bending vibrations. For instance, studies on similar benzimidazolone derivatives have identified the C=O stretching frequency as a key diagnostic peak.

UV-Visible and Fluorescence Spectroscopy: The UV-Visible absorption spectrum of benzimidazolone derivatives typically exhibits π → π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring. The introduction of methyl groups may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzimidazolone. While many benzimidazole derivatives are known to be fluorescent, the specific emission properties of this compound would depend on its quantum yield and excited-state dynamics. Research on other benzimidazole derivatives has shown that they can be utilized in fluorescent sensors and optoelectronic devices due to these properties. nih.gov

Spectroscopic Data for Related Benzimidazolone Derivatives
Technique Observed Features
¹H NMRAromatic protons (δ 7.0-8.0 ppm), N-CH₃ (singlet), C-CH₃ (singlet) nih.gov
¹³C NMRCarbonyl carbon (δ ~154 ppm), Aromatic carbons (δ 110-140 ppm)
IR (cm⁻¹)C=O stretch (1680-1720), C-N stretch, Aromatic C=C stretch
UV-Vis (nm)π → π* transitions (~250-290 nm) researchgate.net

Theoretical Predictions of Reactivity Based on Structural Features

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of molecules based on their structural and electronic properties. nih.gov For this compound, DFT calculations can elucidate several key reactivity descriptors.

Frontier Molecular Orbitals (FMOs):

The distribution and energies of the HOMO and LUMO are fundamental in predicting chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). In benzimidazolone derivatives, the HOMO is typically localized over the π-system of the benzene and imidazole rings, while the LUMO is also distributed over this conjugated system. The methyl groups, being electron-donating, are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a primary center for interactions with electrophiles or hydrogen bond donors. The aromatic ring and the nitrogen atoms also contribute to the electrostatic landscape of the molecule.

Reactivity Indices:

DFT calculations can provide quantitative measures of reactivity, such as chemical hardness, softness, and electronegativity. These parameters are derived from the HOMO and LUMO energies and offer insights into the stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Calculated Reactivity Descriptors for Benzimidazolone Derivatives (Illustrative)
Parameter Significance
HOMO EnergyIndicates susceptibility to electrophilic attack
LUMO EnergyIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapRelates to chemical reactivity and stability nih.gov
MEP AnalysisIdentifies sites for electrophilic and nucleophilic attack

Exploration of Dimethyl Benzimidazolones in Material Science (e.g., Optoelectronic Materials, Ligands)

The unique structural and electronic properties of dimethyl benzimidazolone derivatives make them promising candidates for various applications in materials science.

Optoelectronic Materials:

The π-conjugated system of the benzimidazolone core, coupled with the potential for fluorescence, suggests that derivatives like this compound could be explored for use in optoelectronic devices. Research on other benzimidazole derivatives has demonstrated their application as active components in organic light-emitting diodes (OLEDs) and as optical waveguides. nih.gov The ability to tune the electronic properties through substitution allows for the design of materials with specific absorption and emission characteristics, which is crucial for these applications. The introduction of methyl groups can enhance solubility in organic solvents, facilitating the processing of these materials into thin films for device fabrication.

Ligands in Coordination Chemistry:

The benzimidazolone scaffold contains multiple potential coordination sites, including the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group. This makes them versatile ligands for the synthesis of metal complexes. The resulting coordination compounds can exhibit interesting catalytic, magnetic, or photoluminescent properties. The methyl groups in this compound can influence the steric and electronic environment around the metal center, thereby affecting the stability and reactivity of the complex. Benzimidazole derivatives have been successfully used as ligands to create complexes with a range of transition metals. nih.gov

Potential Material Science Applications of Dimethyl Benzimidazolones
Application Area Relevant Properties
Optoelectronics (e.g., OLEDs)π-conjugation, Fluorescence, Tunable electronic properties nih.gov
Optical WaveguidesCrystalline structure, Light propagation capabilities nih.gov
Coordination ChemistryPresence of N and O donor atoms for metal coordination nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via N-alkylation of benzimidazol-2-one using alkyl halides (e.g., methyl iodide) under mild conditions with tetra-n-butylammonium bromide as a phase-transfer catalyst. For example, 1-octyl derivatives were synthesized with >80% yield using alkyl bromides in dichloromethane at room temperature . Structural analogs with varying substituents (e.g., halides, aryl groups) are synthesized via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing reagents, followed by methylation . Key steps include refluxing in ethanol or acetonitrile and purification via column chromatography.

Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to characterize 1,7-dimethyl derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Chemical shifts for methyl groups (R1/R2) typically appear at δ 2.4–3.1 ppm (¹H) and δ 20–35 ppm (¹³C). Aromatic protons in the benzimidazole ring resonate between δ 7.0–8.5 ppm, with splitting patterns confirming substitution positions .
  • IR : Stretching vibrations for C=O (amide I band) appear at ~1680–1700 cm⁻¹, while N-H stretches (if present) occur at ~3200–3400 cm⁻¹ .
  • HRMS : Exact mass calculations (e.g., C₉H₁₀N₂O requires m/z 162.0793) validate molecular formulas. Isotopic patterns distinguish halogenated derivatives (e.g., Cl, Br) .

Q. What computational methods are used to predict the electronic and structural properties of benzimidazol-2-one derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on 2-phenyl-1H-benzo[d]imidazole derivatives revealed HOMO-LUMO gaps of 4.2–4.8 eV, correlating with experimental UV-Vis data . Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in-silico docking predictions and in-vitro biological activity data for benzimidazole-based inhibitors?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. To address this:

Re-docking : Validate docking protocols using co-crystallized ligands (RMSD < 2.0 Å).

MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSF analysis of EGFR-inhibitor complexes) .

SAR Analysis : Systematically modify substituents (e.g., R3 = -Cl, -CF₃) to correlate docking scores (e.g., Glide scores) with IC₅₀ values from cytotoxicity assays .

Q. What strategies optimize the pharmacokinetic profile of 1,7-dimethyl derivatives for CNS targeting?

  • Methodological Answer :

  • LogP Adjustment : Introduce polar groups (e.g., -OH, -OCH₃) to reduce LogP from ~3.5 to <2.5, improving blood-brain barrier (BBB) penetration .
  • Prodrug Design : Esterify carboxylic acid groups to enhance solubility (e.g., tert-butyl esters hydrolyzed in vivo) .
  • ADMET Prediction : Use SwissADME to optimize topological polar surface area (TPSA < 60 Ų) and minimize P-glycoprotein efflux .

Q. How are multi-component reactions (MCRs) leveraged to synthesize complex benzimidazole hybrids?

  • Methodological Answer : MCRs like Ugi or Passerini reactions enable one-pot synthesis of triazole- or thiazole-linked hybrids. For example:

  • React 1,7-dimethylbenzimidazol-2-one with propargyl bromide, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with aryl azides to yield triazole conjugates (e.g., compound 9c , 72% yield) .
  • Characterize regioisomers using 2D NMR (¹H-¹³C HSQC) to confirm linkage positions .

Q. What crystallographic techniques validate hydrogen bonding and π-stacking interactions in benzimidazol-2-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves intermolecular interactions. For example, (3Z)-3-benzylidene derivatives exhibit C—H···O hydrogen bonds (d = 2.12 Å) and π-π stacking (interplanar spacing = 3.4 Å) . Data refinement using SHELXL-2018 and visualization with Mercury software are critical .

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